molecular formula C11H17NO3 B8361175 2-[(2,2-Dimethoxy-1-methylethoxy)methyl]pyridine

2-[(2,2-Dimethoxy-1-methylethoxy)methyl]pyridine

Cat. No. B8361175
M. Wt: 211.26 g/mol
InChI Key: WECKZARKEFDAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026244B2

Procedure details

Sodium hydride (1.80 g, 45.0 mmol, 60% dispersion in mineral oil) was added slowly to a solution of 1,1-dimethoxypropan-2-ol (2.16 g, 18.0 mmol) (Prepared according to the method described by Hunter et al. Tetrahedron, 1994, 50, 871-888.) in DMF (25 mL) immersed in an ice bath. After the addition was complete, the ice bath was removed to allow the solution to warm to r.t. Then the reaction flask was placed in an ice bath and 2-picolylchloride hydrochloride (2.95 g, 18.0 mmol) was slowly added. After warming to r.t. overnight, diethyl ether, water and brine were added. The organic layer was separated and the aqueous layer was extracted with diethyl ether. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. The product was purified by silica gel column chromatography (hexanes/ethyl acetate, first 4:1 then 1:1) resulting in the isolation of 1.74 g (46% yield, 8.22 mmol) of the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH:5]([O:9][CH3:10])[CH:6]([OH:8])[CH3:7].Cl.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18]Cl.C(OCC)C>CN(C=O)C.[Cl-].[Na+].O.O>[CH3:3][O:4][CH:5]([O:9][CH3:10])[CH:6]([CH3:7])[O:8][CH2:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][N:12]=1 |f:0.1,3.4,7.8.9|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.16 g
Type
reactant
Smiles
COC(C(C)O)OC
Step Two
Name
Quantity
2.95 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
Then the reaction flask was placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
After warming to r.t. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography (hexanes/ethyl acetate, first 4:1

Outcomes

Product
Name
Type
product
Smiles
COC(C(OCC1=NC=CC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.22 mmol
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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